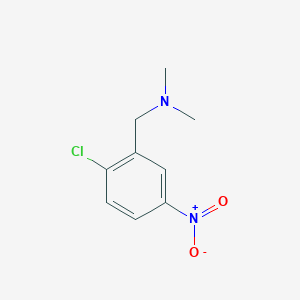(2-Chloro-5-nitrobenzyl)dimethylamine
CAS No.: 697305-62-7
Cat. No.: VC2911605
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 697305-62-7 |
|---|---|
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine |
| Standard InChI | InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3 |
| Standard InChI Key | MPAKRADBVATBMQ-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
| Canonical SMILES | CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Basic Properties
(2-Chloro-5-nitrobenzyl)dimethylamine consists of a benzene ring substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. The benzyl group connects to a dimethylamine moiety, creating a tertiary amine structure. This molecular arrangement contributes to the compound's unique chemical behavior and potential applications.
Physical and Chemical Characteristics
The compound exhibits physical properties similar to related chloro-nitro aromatic compounds. Based on structural analogs, it likely appears as a crystalline solid with a yellowish color, comparable to 2-Amino-2'-chloro-5-nitro benzophenone which is described as a "yellow crystal powder" . The predicted properties of (2-Chloro-5-nitrobenzyl)dimethylamine include:
The presence of the chloro and nitro substituents on the aromatic ring significantly influences the electron distribution, making the ring electron-deficient. Meanwhile, the dimethylamino group serves as an electron-donating group, creating an interesting electronic interplay within the molecule.
Synthetic Approaches and Production Methods
Alternative Synthesis Methods
An alternative synthetic approach might involve the direct functionalization of 2-chloro-5-nitrobenzyl halides with dimethylamine. This method would be similar to those used in the preparation of other aminomethyl-substituted aromatic compounds, such as the serotonin transporter ligand described in search result .
Structural Relationship to Known Compounds
Comparison with Similar Benzyl Derivatives
(2-Chloro-5-nitrobenzyl)dimethylamine shares structural features with several compounds described in the literature. The table below compares its structure with related compounds:
This structural comparison highlights the common 2-chloro-5-nitro substitution pattern shared by several compounds, suggesting potential similarities in certain chemical and physical properties.
Chemical Reactivity and Transformations
Predicted Reactivity Patterns
The reactivity of (2-Chloro-5-nitrobenzyl)dimethylamine is likely to be influenced by its functional groups:
-
The nitro group (-NO₂) serves as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions.
-
The chloro substituent can undergo nucleophilic substitution reactions, particularly when activated by the electron-withdrawing nitro group.
-
The dimethylamino group can participate in coordination chemistry with metals and act as a nucleophile in certain reactions.
Analytical Characterization Methods
Spectroscopic Identification
The identification and characterization of (2-Chloro-5-nitrobenzyl)dimethylamine can be achieved through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the aromatic protons, benzylic protons, and N-methyl protons
-
¹³C-NMR would reveal the carbon framework and confirm substitution patterns
-
-
Mass Spectrometry:
-
Would provide molecular weight confirmation and fragmentation pattern analysis
-
Characteristic fragmentation would likely include loss of the dimethylamino group
-
-
Infrared Spectroscopy:
-
Would show characteristic bands for the nitro group (asymmetric and symmetric stretching)
-
C-Cl stretching vibrations would be observable in the fingerprint region
-
Chromatographic Analysis
Chromatographic methods suitable for the analysis of (2-Chloro-5-nitrobenzyl)dimethylamine might be similar to those used for related compounds:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC)
The patent for 2-chloro-5-nitrobenzoic acid mentions thin-layer chromatography as an analytical method for monitoring the reaction progress , suggesting similar techniques could be applicable to (2-Chloro-5-nitrobenzyl)dimethylamine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume